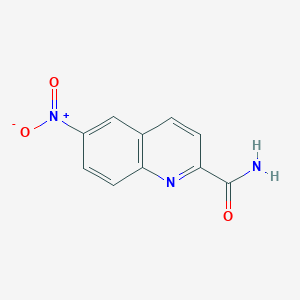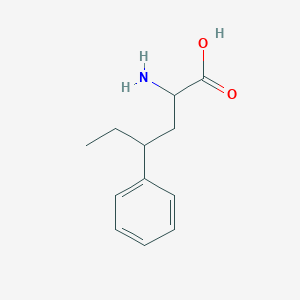![molecular formula C7H4N2OS B15223864 Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)
Thieno[3,2-d]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that combines a thiophene ring with a pyrimidine ring, making it an attractive scaffold for drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-d]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-6-carboxylic acid, while reduction may produce thieno[3,2-d]pyrimidine-6-methanol .
Scientific Research Applications
Thieno[3,2-d]pyrimidine-6-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
Thieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other thienopyrimidine derivatives such as thieno[2,3-d]pyrimidine and thieno[3,4-b]pyridine. These compounds share a similar core structure but differ in the position of the thiophene ring fusion . The unique structure of this compound provides distinct biological activities and makes it a valuable compound for various applications .
Comparison with Similar Compounds
- Thieno[2,3-d]pyrimidine
- Thieno[3,4-b]pyridine
- Thieno[3,2-d]pyrimidine-7-carbonitrile
Properties
Molecular Formula |
C7H4N2OS |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
thieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-3-5-1-6-7(11-5)2-8-4-9-6/h1-4H |
InChI Key |
ANKRLYBJOFRCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=CN=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


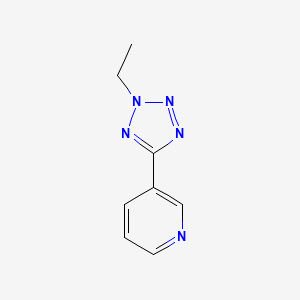
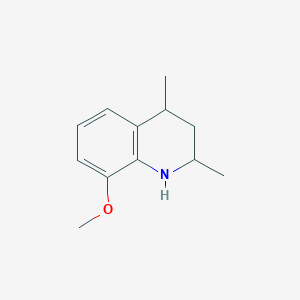

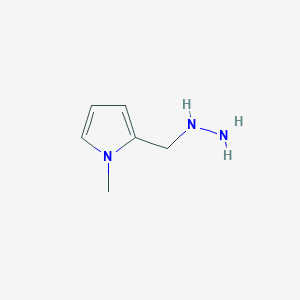


![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
